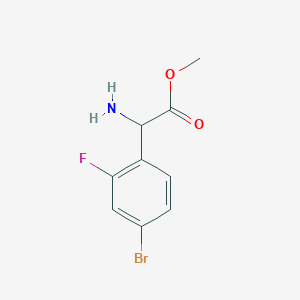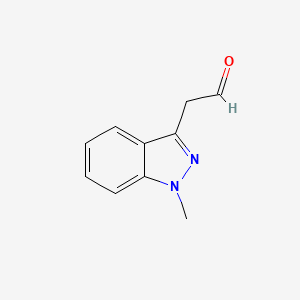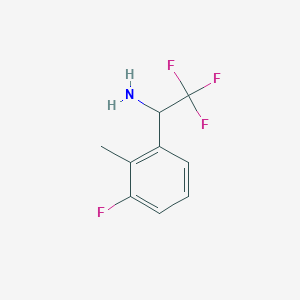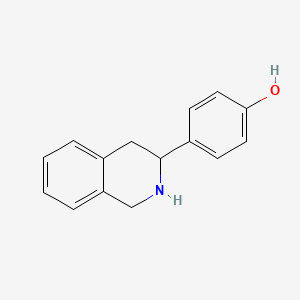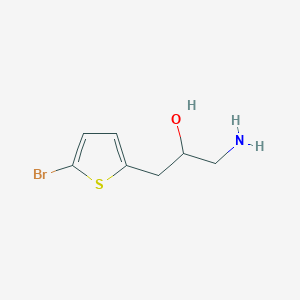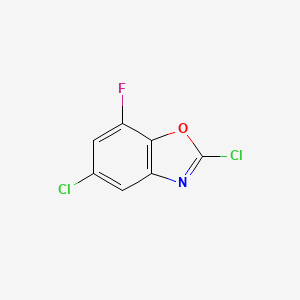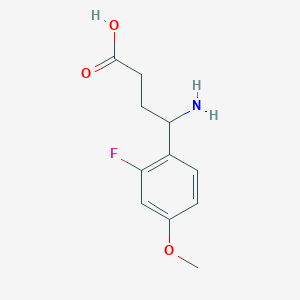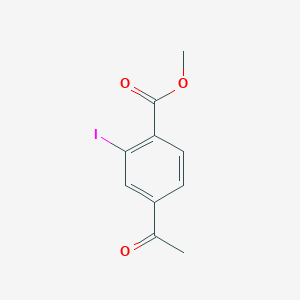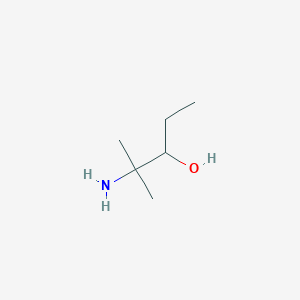
2-Amino-2-methyl-pentan-3-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-methyl-pentan-3-OL is an organic compound that belongs to the class of amino alcohols It is characterized by the presence of both an amino group (-NH2) and a hydroxyl group (-OH) attached to a pentane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-pentan-3-OL can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-pentanol with ammonia under specific conditions to introduce the amino group. Another method includes the use of Grignard reagents, where 2-methyl-2-pentanol is reacted with an appropriate Grignard reagent followed by amination .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and specific reaction temperatures and pressures are crucial in these processes .
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-methyl-pentan-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, secondary amines, and various substituted derivatives. These products have significant applications in different chemical industries .
Aplicaciones Científicas De Investigación
2-Amino-2-methyl-pentan-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-methyl-pentan-3-OL involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-Amino-2-methyl-pentan-3-OL include:
- 2-Amino-2-methyl-1-propanol
- 2-Amino-4-methylpentan-1-ol
- 2-Amino-2-methylbutanol
Uniqueness
What sets this compound apart from these similar compounds is its specific structure, which provides unique reactivity and interaction profiles. The presence of both an amino group and a hydroxyl group on a pentane backbone allows for diverse chemical transformations and applications that are not as readily achievable with other similar compounds .
Propiedades
Número CAS |
89585-20-6 |
|---|---|
Fórmula molecular |
C6H15NO |
Peso molecular |
117.19 g/mol |
Nombre IUPAC |
2-amino-2-methylpentan-3-ol |
InChI |
InChI=1S/C6H15NO/c1-4-5(8)6(2,3)7/h5,8H,4,7H2,1-3H3 |
Clave InChI |
NFZHDQFMWNCLMM-UHFFFAOYSA-N |
SMILES canónico |
CCC(C(C)(C)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


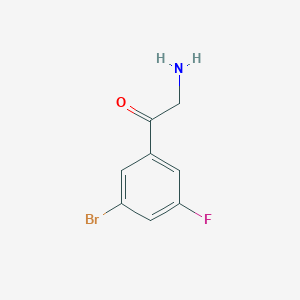
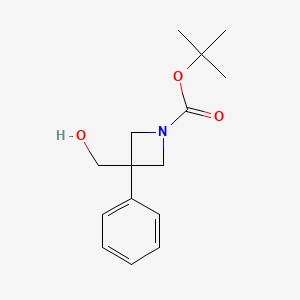
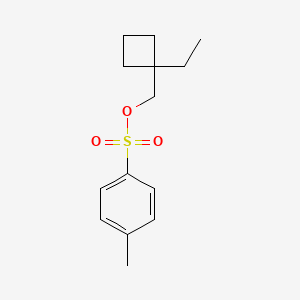
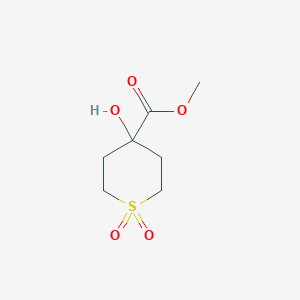
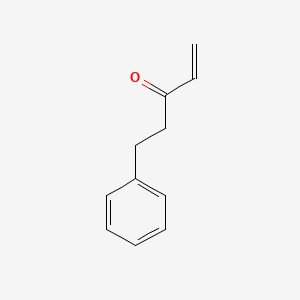
![N-[3-(azepan-1-ylsulfonyl)phenyl]-6-chloropyridine-3-carboxamide](/img/structure/B13553928.png)
